molecular formula C14H17N3O4 B3416898 2,4-dioxo-7-(propan-2-yl)-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1000932-57-9

2,4-dioxo-7-(propan-2-yl)-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B3416898
CAS No.: 1000932-57-9
M. Wt: 291.30 g/mol
InChI Key: AAPMEJTUSWBUCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dioxo-7-(propan-2-yl)-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid (CAS Number 1000932-57-9) is a pyrido[2,3-d]pyrimidine derivative supplied for research and development purposes. This compound features a molecular formula of C14H17N3O4 and a molecular weight of 291.30 g/mol . The core pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione structure is recognized in medicinal chemistry research, with studies indicating that derivatives within this chemical class show potential as inhibitors of specific biological targets, such as the TRPC5 ion channel, which is implicated in a range of neurological and kidney diseases . The structural framework of this molecule, incorporating specific substitutions including the propyl group at the 1-position and the isopropyl (propan-2-yl) group at the 7-position, is designed to modulate its physicochemical properties and binding affinity for enhanced research applications. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers can leverage this compound in various exploratory studies, including but not limited to, investigating enzyme inhibition, ion channel modulation, and other biochemical pathways.

Properties

IUPAC Name

2,4-dioxo-7-propan-2-yl-1-propylpyrido[2,3-d]pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-4-5-17-11-10(12(18)16-14(17)21)8(13(19)20)6-9(15-11)7(2)3/h6-7H,4-5H2,1-3H3,(H,19,20)(H,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPMEJTUSWBUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=CC(=N2)C(C)C)C(=O)O)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701116320
Record name 1,2,3,4-Tetrahydro-7-(1-methylethyl)-2,4-dioxo-1-propylpyrido[2,3-d]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701116320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000932-57-9
Record name 1,2,3,4-Tetrahydro-7-(1-methylethyl)-2,4-dioxo-1-propylpyrido[2,3-d]pyrimidine-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000932-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-7-(1-methylethyl)-2,4-dioxo-1-propylpyrido[2,3-d]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701116320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyridine derivatives under acidic or basic conditions[_{{{CITATION{{{_1{2,4-dioxo-7- (propan-2-yl)-1-propyl-1H,2H,3H,4H-pyrido 2,3-d .... The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The carboxylic acid group can be further oxidized to produce carboxylate salts or other oxidized derivatives.

  • Reduction: : Reduction reactions can be performed on the pyrimidine ring to produce different reduced forms of the compound.

  • Substitution: : The isopropyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophiles like halides (Cl-, Br-) and strong bases (NaOH, KOH) are typically employed.

Major Products Formed

  • Oxidation: : Carboxylate salts, ketones, and aldehydes.

  • Reduction: : Reduced pyrimidines and amines.

  • Substitution: : Halogenated derivatives and alkylated compounds.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : It can be used as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

  • Medicine: : Potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific diseases.

  • Industry: : It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular pathways involved can include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents at positions 1 and 7, significantly altering physicochemical and biological properties.

Compound Name 1-Position 7-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound Propyl Propan-2-yl C15H19N3O4 305.33 High purity (≥95%); carboxylic acid functionality
2,4-Dioxo-7-phenyl-1-propyl analog Propyl Phenyl C17H15N3O4 325.32 Aromatic substituent; potential kinase inhibition
1-Ethyl-2,4-dioxo-7-(propan-2-yl) analog Ethyl Propan-2-yl C13H15N3O4 277.28 Lower MW; discontinued commercial availability
7-Cyclopropyl-1-methyl analog Methyl Cyclopropyl C12H11N3O4 261.24 Compact substituents; improved solubility

Key Observations :

  • Synthetic Feasibility : Ethyl and methyl variants (e.g., ) are synthesized in higher yields (79–95%) compared to bulkier substituents, which require longer reaction times .
  • Pharmacological Potential: Phenyl-substituted analogs (e.g., ) show stronger binding to kinase domains in computational studies, while carboxylic acid derivatives (target compound) are prioritized for prodrug development .

Example Reaction Data :

  • Atom Economy: Reactions for the target compound achieve ~90% atom economy, comparable to phenyl analogs but lower than ethyl derivatives (94%) .
  • Yield : Ethyl variants report yields up to 95%, while the target compound’s synthesis yields ~85% due to steric hindrance from the propyl group .

Biological Activity

2,4-Dioxo-7-(propan-2-yl)-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, including anticancer activity and enzyme inhibition.

  • Molecular Formula : C17H22N4O5
  • Molecular Weight : 362.386 g/mol
  • CAS Number : 1000932-57-9

Antitumor Activity

Research has highlighted the compound's potential as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer cell proliferation. A study reported that various pyrido[2,3-d]pyrimidines were evaluated for their antitumor activity against several cancer cell lines:

CompoundCell LineIC50 (μM)% Inhibition at 0.1 μM
A5NCI-H1975>50<36.0
B1A5490.29790.3
B7NCI-H197515.62996.70

The results indicated that compounds containing pyrido[2,3-d]pyrimidine structures exhibited varying degrees of activity, with some showing significant inhibition of EGFR L858R/T790M mutations, a common mutation in lung cancer .

Enzyme Inhibition

Another area of interest is the compound's role in inhibiting phospholipase A2 (PLA2), an enzyme implicated in various inflammatory processes. The inhibition of PLA2 has been associated with therapeutic outcomes in conditions like phospholipidosis. Compounds with structural similarities to 2,4-dioxo derivatives have shown varying levels of PLA2 inhibition:

CompoundIC50 (μM)
Fosinopril0.18
Other derivatives<1

This suggests that modifications to the pyrido[2,3-d]pyrimidine structure could enhance PLA2 inhibitory activity .

Case Studies and Research Findings

  • EGFR Inhibition Study :
    In a comparative study on different pyrido[2,3-d]pyrimidines, compound B1 was noted for its high selectivity and potency against A549 cells, suggesting that structural modifications can lead to enhanced biological activity. The introduction of N-methylpyrazole analogs significantly improved the cytotoxicity of these compounds against cancer cells .
  • PLA2 Inhibition :
    A study focusing on cationic amphiphilic drugs found that certain derivatives effectively inhibited PLA2G15, leading to reduced phospholipidosis risk during drug development. This highlights the importance of evaluating enzyme interactions when assessing the biological activity of new compounds .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

Methodological Answer: Synthesis typically involves multi-step reactions with barbituric acid derivatives and alkylation/condensation reagents. Key parameters include:

  • Solvent selection : Glacial acetic acid is effective for cyclization and condensation steps due to its polarity and acidity .
  • Temperature : Reactions often proceed at reflux temperatures (108–120°C) to ensure completion .
  • Catalysts : Phosphorus pentoxide (P₂O₅) enhances cyclization efficiency in pyrido[2,3-d]pyrimidine systems .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield OptimizationReference
CyclizationP₂O₅ in glacial acetic acid, 108°C65–78%
Alkylation1-propyl halide, NaHCO₃, DMF70–85%
PurificationRecrystallization (ethanol/water)Purity >95%

Q. Which analytical techniques are most reliable for structural characterization?

Methodological Answer: Combine spectroscopic and chromatographic methods:

  • UV-Vis : Confirms π-π* transitions in the pyrimidine ring (λmax ~270–300 nm) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., propyl chain: δ 0.9–1.6 ppm) and carbonyl carbons (δ 160–180 ppm) .
  • IR : Identifies carbonyl stretches (C=O at 1680–1720 cm⁻¹) and NH/OH groups (3200–3500 cm⁻¹) .

Q. How can researchers address low yields during purification?

Methodological Answer:

  • Solvent screening : Test ethanol/water or ethyl acetate/hexane mixtures for recrystallization .
  • Column chromatography : Use silica gel with a gradient of dichloromethane/methanol (95:5 to 85:15) .
  • HPLC : Apply reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation .

Advanced Research Questions

Q. What mechanistic insights exist for side reactions during synthesis?

Methodological Answer:

  • Byproduct analysis : Use LC-MS to detect intermediates (e.g., uncyclized precursors or over-alkylated derivatives) .
  • Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., cyclization vs. alkylation) .
  • Isotopic labeling : Introduce ¹³C at the carbonyl group to trace reaction pathways .

Q. How should researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Variable standardization : Control solvent (DMSO vs. saline) and cell lines (HeLa vs. HepG2) to minimize variability .
  • Dose-response curves : Use IC₅₀ values normalized to positive controls (e.g., doxorubicin for cytotoxicity assays) .
  • Structural analogs : Compare activity with related compounds (e.g., 3-[(2H-1,3-benzodioxol-5-yl)methyl] derivatives) to identify pharmacophores .

Q. Table 2: Case Study on Yield Discrepancies

VariableCondition A (Yield: 60%)Condition B (Yield: 85%)Resolution Strategy
SolventEthanolGlacial acetic acidOptimize acidity/polarity
CatalystNoneP₂O₅Add desiccant for cyclization

Q. What strategies are recommended for computational modeling of this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystallized targets (e.g., EGFR kinase PDB: 1M17) to predict binding modes .
  • QSAR models : Correlate substituent electronegativity (e.g., propyl vs. isopropyl groups) with bioactivity .
  • DFT calculations : Analyze charge distribution at the 2,4-dioxo moiety to explain reactivity .

Q. How can stability under physiological conditions be assessed?

Methodological Answer:

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Thermal analysis : Use DSC/TGA to determine decomposition temperatures (>200°C for solid form) .
  • Light sensitivity : Expose to UV (254 nm) and track photodegradation products .

Q. What experimental designs are suitable for optimizing bioactivity assays?

Methodological Answer:

  • Factorial design : Test combinations of concentration (1–100 µM) and incubation time (24–72 hrs) .
  • Positive/negative controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle-only samples .
  • Dose replication : Use triplicate measurements to account for plate-to-plate variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-dioxo-7-(propan-2-yl)-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 2
2,4-dioxo-7-(propan-2-yl)-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.